1-(4-Chloroanilino)cyclopentane-1-carboxamide
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Overview
Description
1-(4-Chloroanilino)cyclopentane-1-carboxamide is a chemical compound with the molecular formula C12H14ClNO It is characterized by the presence of a cyclopentane ring substituted with a 4-chloroanilino group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloroanilino)cyclopentane-1-carboxamide typically involves the reaction of 4-chloroaniline with cyclopentanone, followed by the introduction of a carboxamide group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloroanilino)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or cyclopentane derivatives.
Scientific Research Applications
1-(4-Chloroanilino)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloroanilino)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 1-(4-Chloroanilino)cyclopentane-1-carboxylic acid
- 1-(4-Chloroanilino)cyclohexane-1-carboxamide
- 1-(4-Chloroanilino)cyclopentane-1-carboxylate
Comparison: 1-(4-Chloroanilino)cyclopentane-1-carboxamide is unique due to its specific substitution pattern and the presence of both a chloroanilino group and a carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
6340-85-8 |
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Molecular Formula |
C12H15ClN2O |
Molecular Weight |
238.71 g/mol |
IUPAC Name |
1-(4-chloroanilino)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C12H15ClN2O/c13-9-3-5-10(6-4-9)15-12(11(14)16)7-1-2-8-12/h3-6,15H,1-2,7-8H2,(H2,14,16) |
InChI Key |
WFPMJADAGRIJPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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